N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide
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Overview
Description
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-[(3-methylpiperidin-1-yl)sulfonyl]phenylamine with thiophene-2-carboxylic acid under specific conditions to form the desired acetamide derivative. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate (TBTU) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific proteins.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide include:
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-bromo-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the thiophene ring and the sulfonyl group, which confer distinct chemical properties and biological activities. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C18H22N2O3S2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-4-2-10-20(13-14)25(22,23)17-8-6-15(7-9-17)19-18(21)12-16-5-3-11-24-16/h3,5-9,11,14H,2,4,10,12-13H2,1H3,(H,19,21) |
InChI Key |
UHMYMQDTGAWBBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Origin of Product |
United States |
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